molecular formula C7H9Cl3N2 B15329802 (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B15329802
M. Wt: 227.5 g/mol
InChI Key: ZZUAAUFEKQCDRS-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two chlorine atoms attached to the pyridine ring and an amine group attached to the ethan-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichloropyridine as the starting material.

    Reaction with Ethylamine: The 3,5-dichloropyridine undergoes a nucleophilic substitution reaction with ethylamine under controlled conditions to form the intermediate product.

    Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to modify the pyridine ring.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield N-oxides.

    Reduction: Can produce reduced pyridine derivatives.

    Substitution: Results in substituted pyridine compounds.

Scientific Research Applications

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3,5-Difluoropyridin-2-yl)ethan-1-amine hydrochloride
  • (S)-1-(3,5-Dibromopyridin-2-yl)ethan-1-amine hydrochloride
  • (S)-1-(3,5-Dimethylpyridin-2-yl)ethan-1-amine hydrochloride

Uniqueness

(S)-1-(3,5-Dichloropyridin-2-yl)ethan-1-amine hydrochloride is unique due to the presence of chlorine atoms, which can significantly influence its reactivity and interaction with biological targets compared to its fluorine, bromine, or methyl-substituted analogs.

Properties

Molecular Formula

C7H9Cl3N2

Molecular Weight

227.5 g/mol

IUPAC Name

(1S)-1-(3,5-dichloropyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H8Cl2N2.ClH/c1-4(10)7-6(9)2-5(8)3-11-7;/h2-4H,10H2,1H3;1H/t4-;/m0./s1

InChI Key

ZZUAAUFEKQCDRS-WCCKRBBISA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)Cl)Cl)N.Cl

Canonical SMILES

CC(C1=C(C=C(C=N1)Cl)Cl)N.Cl

Origin of Product

United States

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